molecular formula C10H9N3 B127440 2,2'-Dipyridylamine CAS No. 1202-34-2

2,2'-Dipyridylamine

Cat. No. B127440
CAS RN: 1202-34-2
M. Wt: 171.2 g/mol
InChI Key: HMMPCBAWTWYFLR-UHFFFAOYSA-N
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Description

2,2'-Dipyridylamine (dpa) is a flexible molecule that has been extensively studied due to its ability to act as a bidentate ligand in coordination chemistry. It has been a century since its first preparation, and it continues to be of interest due to its versatility in forming various metal complexes with different coordination modes and protonation states . The dpa ligand can stabilize complexes containing one, two, or three metal atoms and is capable of forming compounds with direct metal-metal bonds . Its structural flexibility and the variety of coordination arrangements it can adopt make it a valuable ligand in the synthesis of metal complexes .

Synthesis Analysis

The synthesis of dpa-based metal complexes often involves the use of dpa as a bidentate coligand. For instance, azide-bridged one-dimensional coordination polymers have been successfully synthesized using dpa, resulting in compounds with diverse chain structures and magnetic properties . Additionally, functionalized 2-aminohydropyridines and 2-pyridinones have been synthesized through domino reactions involving dpa derivatives, showcasing the ligand's utility in organic synthesis . Moreover, novel synthetic approaches have been proposed for the synthesis of platinum(II) complexes with methylene-bridged dpa derivatives, demonstrating greater efficiency compared to conventional methods .

Molecular Structure Analysis

The molecular structure of dpa and its derivatives has been elucidated using X-ray diffraction techniques. For example, the crystal and molecular structure of diphenyl-2-pyridylmethyl methacrylate, a dpa derivative, has been determined, revealing its conformation and the spatial arrangement of its substituents . The structural versatility of dpa is further evidenced by the synthesis of linked dpa derivatives and their complexation with silver(I), resulting in a range of coordination arrangements .

Chemical Reactions Analysis

Dpa and its derivatives participate in various chemical reactions, forming complexes with different metals. The reaction of dpa with metal alkyls has led to the formation of Lewis acid-base adducts with unusual bonding modes and coordination geometries, as seen in the case of dimethyl gallium and dimethyl aluminium complexes . Furthermore, dpa has been used to form proton transfer complexes, as demonstrated by the reaction between dpa and 2,6-pyridine dicarboxylic acid, which resulted in a charge transfer complex with specific hydrogen bonding and π-π stacking interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of dpa-based complexes are diverse and depend on the specific metal and ligands involved. Magnetic studies of azide-bridged coordination polymers with dpa have revealed antiferromagnetic couplings and weak ferromagnetism in some cases . Photophysical studies of platinum(II) complexes with dpa derivatives have shown blue phosphorescence emission at low temperatures, with additional green emission for certain derivatives . The extraction and membrane transport properties of linked dpa derivatives have also been investigated, demonstrating their potential in selective metal ion extraction and transport .

Scientific Research Applications

1. Structural and Electronic Properties

2,2'-Dipyridylamine demonstrates significant changes in structural, vibrational, thermochemical, and electronic properties under different solvent effects. Experimental and theoretical studies, including Density Functional Theory calculations, have highlighted these properties (Bilkan, Şahin, & Yurdakul, 2017).

2. Coordination Chemistry

This ligand plays a vital role in coordination chemistry, exhibiting versatility in terms of protonation states, coordination modes, and stabilizing complexes with different metal atoms. Its contribution to the structural features of metal complexes is significant (Brogden & Berry, 2016).

3. Catalysis in Sonogashira Cross-Coupling

In the palladium-catalyzed Sonogashira cross-coupling reaction, 2,2'-Dipyridylamine serves as a supporting ligand. Its utility is noted in the effective performance of reactions in neat water at room temperature (Zhong, Wang, Li, & Wang, 2014).

4. Homogeneous Catalysis and Photoluminescent Materials

2,2'-Dipyridylamines and their metal complexes find applications in homogeneous catalysis and as luminescent materials, showcasing the versatility of dpa-based architectures (Wang, Bruneau, Renaud, Gaillard, & Fischmeister, 2019).

5. Dye Sensitized Solar Cells

Amphiphilic ruthenium complexes with 2,2'-Dipyridylamine ligands have been used as sensitizers in nanocrystalline dye-sensitized solar cells, demonstrating excellent stability and conversion efficiency (Kim et al., 2009).

6. Copper-Catalyzed Coupling Reactions

This ligand has been used to promote copper(I)-catalyzed C-O/S coupling reactions, contributing to the synthesis of complex diaryl ethers or diaryl thioethers (Chen, Xu, Chen, Hou, & Chen, 2022).

7. Crystal Structure Analysis

The structural analysis of copper dichloride complexes bearing 2,2'-Dipyridylamine reveals insights into the binding properties of the ligand and coordination geometry at the metal center (Bolm, Frisón, Paih, Moessner, & Raabe, 2004).

8. Photoluminescence

2,2'-Dipyridylamine complexes have been observed to exhibit blue photoluminescence and have been used in the synthesis of luminescent materials (Ho, Yu, Cheung, & Che, 1998).

9. Organic Light Emitting Diodes (OLEDs)

Dipyridylamine-functionalized pyrene derivatives have been synthesized for use in blue OLEDs, showing potential as bright blue emitters and electron transport materials (Jia et al., 2004).

10. Photophysics Study

A comparative study of the absorption and emission characteristics of 2,2'-Dipyridylamine in different solvents has provided insights into its planarity and electronic state properties (Jana et al., 1996).

Safety And Hazards

Safety measures for handling 2,2’-Dipyridylamine include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

N-pyridin-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1-8H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMPCBAWTWYFLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061619
Record name 2-Pyridinamine, N-2-pyridinyl-
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Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,2'-Dipyridylamine

CAS RN

1202-34-2
Record name 2,2′-Dipyridylamine
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Record name 2,2'-Dipyridylamine
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Record name 2,2'-Dipyridylamine
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Record name 2-Pyridinamine, N-2-pyridinyl-
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Record name 2-Pyridinamine, N-2-pyridinyl-
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Record name Di(2-pyridyl)amine
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Record name 2,2'-DIPYRIDYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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